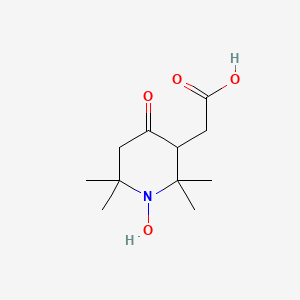
3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone is an organic compound that belongs to the class of nitroxides. It is a stable free radical and is often used in various chemical and biological applications due to its unique properties. The compound is characterized by its piperidone ring structure, which is substituted with carboxymethyl and tetramethyl groups, making it highly stable and reactive under specific conditions.
Méthodes De Préparation
The synthesis of 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone typically involves the oxidation of 2,2,6,6-tetramethyl-4-piperidone. One common method includes the use of oxidizing agents such as sodium hypochlorite or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale oxidation processes with continuous monitoring and optimization of reaction parameters to achieve high yields and purity .
Analyse Des Réactions Chimiques
3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different nitroxide derivatives.
Reduction: The compound can be reduced to its corresponding hydroxylamine using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where the carboxymethyl group can be replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone has a wide range of applications in scientific research:
Chemistry: It is used as a spin label in electron spin resonance (ESR) spectroscopy to study the structure and dynamics of molecules.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of oxidative stress and free radical biology.
Industry: The compound is used in the stabilization of polymers and other materials, enhancing their durability and resistance to degradation
Mécanisme D'action
The mechanism of action of 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone involves its ability to act as a stable free radical. It can interact with other radicals and reactive oxygen species, thereby modulating oxidative processes. The compound targets various molecular pathways involved in oxidative stress, making it useful in studying and potentially mitigating oxidative damage in biological systems .
Comparaison Avec Des Composés Similaires
3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone is unique due to its high stability and specific reactivity. Similar compounds include:
4-Carboxy-TEMPO: Another nitroxide with a carboxy group at position 4, used as a radical scavenger and spin label.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A widely used nitroxide in organic synthesis and as an oxidizing agent.
2,2,6,6-Tetramethyl-4-piperidinol: Used in the study of oxidative processes and as a stabilizer in polymers.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Propriétés
IUPAC Name |
2-(1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2)6-8(13)7(5-9(14)15)11(3,4)12(10)16/h7,16H,5-6H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPWCDOHLYBVGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(N1O)(C)C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703781 |
Source


|
| Record name | (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77874-89-6 |
Source


|
| Record name | (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
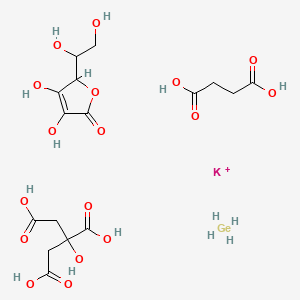
![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/new.no-structure.jpg)
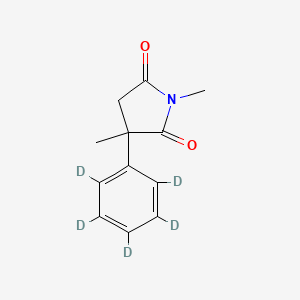
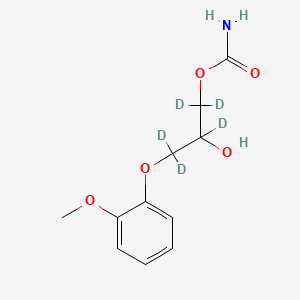
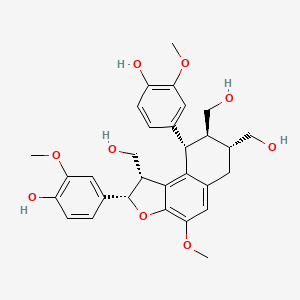
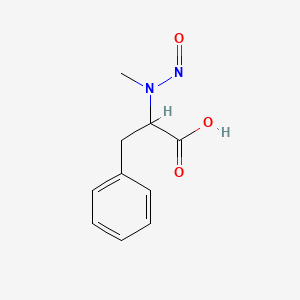

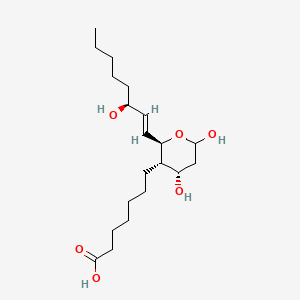
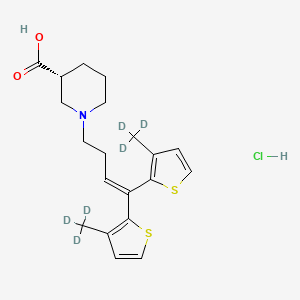
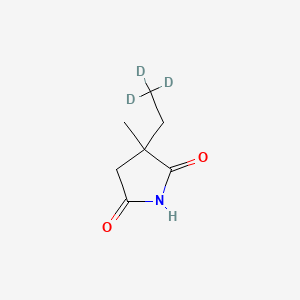
![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)
